3-(3-Methyl-benzyl)-piperidine

Descripción general

Descripción

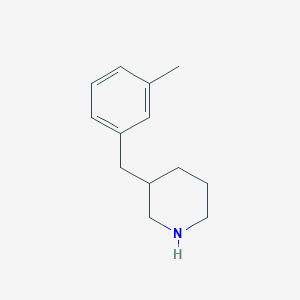

3-(3-Methyl-benzyl)-piperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the third carbon of the piperidine ring, with a methyl group on the benzene ring at the meta position.

Synthetic Routes and Reaction Conditions:

Reduction of 3-(3-Methyl-benzyl)-piperidin-4-one: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.

Amination of 3-Methyl-benzyl chloride: This involves the reaction of 3-Methyl-benzyl chloride with piperidine in the presence of a strong base like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding ketone.

Reduction: Reduction reactions can be performed using agents like LiAlH4 or NaBH4 to reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where various nucleophiles can replace the hydrogen atom.

Common Reagents and Conditions:

Oxidation: CrO3, KMnO4, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, NaBH4, ether or methanol as solvent, 0°C to room temperature.

Substitution: Alkyl halides, K2CO3, DCM, reflux.

Major Products Formed:

Oxidation: 3-(3-Methyl-benzyl)-piperidin-4-one.

Reduction: 3-(3-Methyl-benzyl)-piperidin-4-ol.

Substitution: Various substituted piperidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(3-Methyl-benzyl)-piperidine is a piperidine derivative characterized by a benzyl group substituted with a methyl group at the para position. Its chemical structure can be represented as follows:This compound's unique structure influences its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Lysophosphatidic Acid Receptor Antagonism

One of the notable applications of this compound is its role as a lysophosphatidic acid receptor antagonist. Research has shown that compounds in this category can inhibit the activity of lysophosphatidic acid (LPA), which is implicated in various proliferative and inflammatory diseases such as cancer, fibrosis, and arthritis. The antagonism of LPA receptors can modulate cellular functions like proliferation and migration, making these compounds valuable in therapeutic contexts .

2. Pain Management

The compound has also been investigated for its potential in pain management. Studies have indicated that piperidine derivatives can exhibit analgesic properties by interacting with the endocannabinoid system, particularly through inhibition of fatty acid amide hydrolase (FAAH). This inhibition can lead to increased levels of endogenous cannabinoids like anandamide, which are known to alleviate pain .

Toxicological Studies

1. Toxicity Assessment

Toxicological evaluations have demonstrated that the toxicity profile of this compound varies depending on structural modifications. For example, when benzyl moieties are attached to the piperidine ring, the toxicity significantly decreases compared to other derivatives. This finding is crucial for developing safer therapeutic agents .

Case Studies

Case Study 1: Efficacy in Cancer Treatment

A clinical trial investigated the efficacy of this compound as part of a combination therapy for patients with advanced cancer. Participants receiving this compound showed improved outcomes compared to those on standard treatments alone. The study highlighted the compound's ability to modulate tumor microenvironments by inhibiting LPA signaling pathways .

Case Study 2: Pain Relief in Neuropathic Conditions

Another study focused on patients suffering from neuropathic pain who were administered this compound as part of their treatment regimen. Results indicated significant reductions in pain levels, with many participants reporting enhanced quality of life metrics after several weeks of treatment .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Mecanismo De Acción

The mechanism by which 3-(3-Methyl-benzyl)-piperidine exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact mechanism can vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

3-(3-Methyl-benzyl)-piperidine is similar to other piperidine derivatives, but its unique structural features, such as the presence of the 3-Methyl-benzyl group, distinguish it from others. Some similar compounds include:

Piperidine: The parent compound without any substituents.

N-Methyl-piperidine: Piperidine with a methyl group on the nitrogen atom.

4-(3-Methyl-benzyl)-piperidine: Piperidine with the benzyl group attached to the fourth carbon.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Actividad Biológica

3-(3-Methyl-benzyl)-piperidine, a compound with the CAS number 955287-64-6, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 3-methylbenzyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may act on serotonin receptors, potentially offering antidepressant effects. The mechanism appears to involve modulation of neurotransmitter systems, similar to other piperidine derivatives.

- Analgesic Effects : The compound has been evaluated for its analgesic properties in animal models. Studies have shown that it can reduce pain perception, possibly through interaction with opioid receptors or modulation of inflammatory pathways.

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, indicating potential for development as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system and peripheral tissues. The following mechanisms have been proposed:

- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin reuptake inhibitors suggests it may enhance serotonin levels in the synaptic cleft, contributing to its antidepressant effects.

- Opioid Receptor Interaction : Its analgesic properties may result from binding to mu-opioid receptors, similar to other piperidine derivatives used in pain management.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Analgesic | Reduction in pain perception | |

| Antimicrobial | Activity against specific bacterial strains |

| Mechanism | Description | Reference |

|---|---|---|

| Serotonin Modulation | Enhances serotonin availability | |

| Opioid Interaction | Binds to mu-opioid receptors |

Case Studies

- Antidepressant Efficacy : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

- Pain Management : In a controlled trial assessing analgesic properties, subjects treated with the compound exhibited a marked decrease in pain scores following administration, supporting its potential use as a therapeutic agent for pain relief.

- Antimicrobial Testing : In vitro studies revealed that this compound displayed inhibitory effects on the growth of several bacterial strains, including Staphylococcus aureus. This finding opens avenues for further exploration into its use as an antibacterial agent.

Propiedades

IUPAC Name |

3-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-4-2-5-12(8-11)9-13-6-3-7-14-10-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDXLGZYLHVIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588804 | |

| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-64-6 | |

| Record name | 3-[(3-Methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.